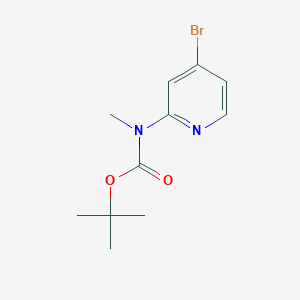

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

説明

BenchChem offers high-quality tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHVUYZFVGMPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732655 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946000-13-1 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS 946000-13-1): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate, a key heterocyclic building block in modern drug discovery and organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its chemical properties, a validated synthetic pathway, its principal reactivity, and its strategic application in the construction of complex molecular architectures. By elucidating the causality behind experimental choices and focusing on robust, verifiable protocols, this guide serves as a practical resource for leveraging this versatile intermediate in research and development programs.

Core Physicochemical & Safety Data

The compound is a substituted pyridine derivative, featuring a strategic bromine atom for cross-coupling reactions and a Boc-protected secondary amine, which offers a stable yet readily cleavable functional group.

Physicochemical Properties

Quantitative data for tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 946000-13-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| MDL Number | MFCD13189516 | [1] |

| SMILES | CN(C(=O)OC(C)(C)C)C1=NC=CC(Br)=C1 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C, Keep in dark place | [1] |

GHS Safety & Hazard Information

The compound is classified as hazardous. The following table summarizes its GHS classifications, derived from data on the target molecule and its close structural analog, tert-butyl (4-bromopyridin-2-yl)carbamate.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Handling Recommendations: Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or fume hood to avoid breathing dust.[3][5] Wash hands thoroughly after handling.[6]

Strategic Synthesis Pathway

The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is most logically achieved via a two-step sequence starting from commercially available 2-amino-4-bromopyridine. This strategy involves the initial protection of the primary amine, followed by N-methylation. This approach prevents undesired side reactions, such as dimethylation, and ensures high yields of the target product.

Caption: Two-step synthetic workflow for the target compound.

Experimental Protocol 1: Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate (Precursor)

This protocol is adapted from established literature procedures for the Boc-protection of 2-aminopyridines.[7] The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is critical. It efficiently deprotonates the amine, enhancing its nucleophilicity towards the di-tert-butyl dicarbonate (Boc₂O) without competing in nucleophilic attack.

Methodology:

-

Reaction Setup: To a solution of 4-bromopyridin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add sodium bis(trimethylsilyl)amide (1 M solution in hexanes, 2.0 eq) dropwise at -5 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the resulting mixture at -5 °C for 10-15 minutes. The formation of the sodium salt of the amine increases its reactivity.

-

Boc Addition: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7] Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is often of high purity (>95%) and can be used directly in the next step.[7]

Experimental Protocol 2: N-Methylation to Yield the Final Product

This procedure employs a strong base to deprotonate the carbamate nitrogen, forming a nucleophile that readily reacts with an electrophilic methyl source like methyl iodide (MeI).

Methodology:

-

Reaction Setup: Dissolve the precursor, tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq), in anhydrous dimethylformamide (DMF) or THF in a flame-dried flask under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the suspension at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by adding it to ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Chemical Reactivity and Synthetic Utility

The primary value of this building block lies in its two orthogonal reactive sites: the C4-bromine atom and the N2-Boc-methylamino group. This dual functionality allows for sequential and selective chemical modifications.

Caption: Principal reaction pathways for the title compound.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly noteworthy for its functional group tolerance and mild reaction conditions, making it a cornerstone of modern medicinal chemistry. This reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups, rapidly generating molecular diversity.

Typical Reaction:

-

Substrates: tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate and a boronic acid or boronate ester.

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

-

Base: An aqueous inorganic base like Na₂CO₃, K₂CO₃, or Cs₂CO₃.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

Boc-Group Deprotection

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, including those used in Suzuki couplings. However, it can be efficiently and cleanly removed under acidic conditions to unmask the secondary methylamino group.

Typical Reaction:

-

Reagents: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

-

Conditions: The reaction is typically performed at room temperature and is often complete within 1-2 hours.

-

Workup: The volatile acid and solvent are removed under reduced pressure. If an HCl salt is formed, a basic workup or ion-exchange chromatography may be required to liberate the free amine. The resulting 4-substituted-N-methylpyridin-2-amine is then available for further functionalization, such as acylation or sulfonylation.

Applications in Drug Discovery

The structural motif of a substituted 2-aminopyridine is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where it acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The title compound is an ideal starting point for synthesizing libraries based on this scaffold.

-

Scaffold Elaboration: Researchers can perform a Suzuki coupling to install a desired group at the C4 position and subsequently deprotect the N2 amine for further modification, creating a diverse set of drug-like molecules.

-

Carbamate Functionality: The carbamate group itself is a valuable functional group in drug design. It is more stable to hydrolysis than an ester and can act as a hydrogen bond acceptor.[8] In some cases, the Boc-protected intermediate itself may be screened for biological activity.

-

Fragment-Based Drug Design (FBDD): This compound serves as an excellent fragment for FBDD campaigns, allowing for systematic exploration of the chemical space around the 2-aminopyridine core.

Conclusion

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS 946000-13-1) is a high-value synthetic intermediate characterized by its versatile and orthogonally reactive functional groups. The well-defined synthetic route and the predictable reactivity of its bromine and Boc-protected amine moieties make it an indispensable tool for medicinal chemists. Its strategic use enables the efficient and controlled construction of complex, substituted aminopyridine libraries, significantly accelerating the discovery and development of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

European Patent Office. (2025). AMINO ACID ACTIVE ESTER AND SALT THEREOF - EP 4534524 A1. [Link]

-

PubChem - NIH. (n.d.). 1-Octanol. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Fluorooctane (CAS 463-11-6). [Link]

-

PubChemLite. (2025). Tert-butyl n-(4-bromopyridin-2-yl)carbamate (C10H13BrN2O2). [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanenitrile (CAS 628-73-9). [Link]

-

NIH - PMC. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

-

NIH - PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChem. (n.d.). Tert-butyl (6-bromopyridin-2-YL)carbamate. [Link]

Sources

- 1. 946000-13-1|tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate

An In-Depth Technical Guide to tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, pyridine scaffolds occupy a privileged position due to their presence in a multitude of biologically active compounds and their ability to engage in key binding interactions with protein targets. This technical guide provides a comprehensive overview of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate, a key intermediate for pharmaceutical synthesis.

This document delves into the core physicochemical properties, a detailed synthetic pathway, and robust analytical methodologies for the characterization of this compound. By synthesizing technical data with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical entity in their research and development endeavors. The causality behind experimental choices is explained to provide a deeper understanding of the protocols, ensuring a self-validating system of scientific integrity.

Compound Identification and Chemical Structure

The foundational step in the utilization of any chemical reagent is the unambiguous confirmation of its identity. tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a disubstituted pyridine derivative, featuring a bromine atom at the C4 position and a Boc-protected secondary amine at the C2 position.

-

Chemical Name: tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

-

CAS Number: 946000-13-1[1]

-

Molecular Formula: C₁₁H₁₅BrN₂O₂[1]

-

Molecular Weight: 287.15 g/mol [1]

-

Canonical SMILES: CN(C(=O)OC(C)(C)C)C1=NC=CC(Br)=C1[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, reaction setup, purification, and formulation. The following table summarizes the known and predicted properties of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate. It is important to note that while some experimental data for analogous compounds is available, specific experimental values for the target compound are not widely reported in the peer-reviewed literature.

| Property | Value | Data Type | Reference |

| Appearance | White to off-white solid | Predicted | [2] |

| Melting Point | Not available | Experimental | |

| Boiling Point | No data available | Predicted | [1] |

| Density | No data available | Predicted | |

| pKa | No data available | Predicted | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred | [3][4] |

| Storage | Store in an inert atmosphere at 2-8°C. | - | [1] |

Note on Analogous Compound Data: For context, the unmethylated analog, tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8), is a white to light brown solid with a predicted boiling point of 296.7±25.0 °C and a predicted pKa of 11.89±0.70.[4]

Synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 2-amino-4-bromopyridine. The synthetic strategy involves the initial protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by N-methylation of the resulting carbamate.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate

This procedure is adapted from established methods for the N-Boc protection of aminopyridines.[4][5]

-

Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (4-bromopyridin-2-yl)carbamate.

Step 2: Synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

This protocol is based on standard N-methylation procedures for Boc-protected amines.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

-

Methylation: Add methyl iodide (CH₃I) (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the final product, tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate.

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Expected Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | * ~8.3 ppm (d): Pyridine proton at C6. |

| * ~7.5 ppm (d): Pyridine proton at C5. | |

| * ~7.2 ppm (s): Pyridine proton at C3. | |

| * ~3.4 ppm (s): N-methyl protons (3H). | |

| * ~1.5 ppm (s): tert-butyl protons (9H). | |

| ¹³C NMR | * ~155 ppm: Carbamate carbonyl carbon. |

| * ~150 ppm: Pyridine carbon at C2. | |

| * ~148 ppm: Pyridine carbon at C6. | |

| * ~125 ppm: Pyridine carbon at C5. | |

| * ~122 ppm: Pyridine carbon at C3. | |

| * ~118 ppm: Pyridine carbon at C4 (attached to Br). | |

| * ~82 ppm: Quaternary carbon of the tert-butyl group. | |

| * ~35 ppm: N-methyl carbon. | |

| * ~28 ppm: Methyl carbons of the tert-butyl group. | |

| FT-IR | * ~2980-2930 cm⁻¹: C-H stretching (aliphatic). |

| * ~1710 cm⁻¹: C=O stretching (carbamate). | |

| * ~1600, 1470 cm⁻¹: C=C and C=N stretching (pyridine ring). | |

| * ~1150 cm⁻¹: C-O stretching. | |

| * ~1050 cm⁻¹: C-N stretching. | |

| Mass Spec. | * Expected [M+H]⁺: ~287/289 (due to bromine isotopes). |

| * Fragmentation: Loss of the tert-butyl group (-57) and subsequent loss of CO₂ (-44) are expected fragmentation pathways. |

Analytical Workflow for Purity Determination

A robust analytical workflow is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds like the title compound.

Caption: Workflow for purity analysis by HPLC.

Detailed HPLC Protocol

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted and validated for the routine purity assessment of the title compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

0-20 min, 5-95% B

-

20-25 min, 95% B

-

25-26 min, 95-5% B

-

26-30 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a valuable building block in drug discovery due to the versatile reactivity of its functional groups. The Boc-protected amine allows for the participation of the pyridine nitrogen in various coupling reactions, while the bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization. This orthogonal reactivity makes it an ideal intermediate for the synthesis of complex molecules with potential therapeutic applications. Substituted aminopyridines are key pharmacophores in a variety of drug candidates, including kinase inhibitors, GPCR modulators, and antiviral agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate.

-

Hazard Statements: H302: Harmful if swallowed.[1]

-

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of diverse and complex molecular architectures. This technical guide has provided a detailed overview of its physicochemical properties, a reliable synthetic route, and comprehensive analytical methodologies for its characterization and quality control. By leveraging the information presented herein, researchers can confidently and efficiently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of novel therapeutic agents.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].

-

Supporting Information. Available at: [Link].

- Google Patents. CN102936220B - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

Sources

- 1. 946000-13-1|tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl ((4-broMopyridin-2-yl)Methyl)carbaMate | 1060813-12-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate

Introduction: The Role of ¹³C NMR in Modern Drug Discovery

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in the arsenal of the modern medicinal chemist. Among its various modalities, ¹³C NMR provides a direct and unambiguous count of the non-equivalent carbon atoms within a molecule, offering profound insights into its carbon skeleton. For drug development professionals, this technique is crucial for verifying the structure of newly synthesized compounds, identifying impurities, and studying molecular interactions. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, making ¹³C NMR a powerful method for confirming the successful installation of functional groups and understanding the electronic effects of substituents on aromatic and heterocyclic rings.

Predicted ¹³C NMR Data for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate

The predicted ¹³C NMR chemical shifts for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate are summarized in the table below. These predictions are based on the known chemical shifts of pyridine, the additive effects of substituents on aromatic rings, and typical values for carbamate and tert-butyl groups.[1][2] The analysis assumes the spectrum is acquired in a standard deuterated solvent such as chloroform-d (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carbamate) | 153-156 | The carbonyl carbon of a carbamate typically appears in this downfield region due to the deshielding effect of the two adjacent heteroatoms (N and O).[3] |

| C2 (Pyridine) | 157-160 | The C2 carbon of pyridine is significantly deshielded (~150 ppm) due to its proximity to the electronegative nitrogen atom.[2] The attached nitrogen of the carbamate group will further deshield this position. |

| C3 (Pyridine) | 118-122 | This carbon is expected to be relatively shielded compared to other ring carbons, appearing at a lower chemical shift. |

| C4 (Pyridine) | 115-119 | The C4 carbon is directly bonded to the electronegative bromine atom, which is expected to cause a significant shielding effect (the "heavy atom effect"), shifting it upfield compared to unsubstituted pyridine (~136 ppm).[2] |

| C5 (Pyridine) | 138-142 | The C5 carbon is expected to be deshielded relative to the C3 position, similar to the trend observed in substituted pyridines. |

| C6 (Pyridine) | 148-152 | Similar to C2, the C6 carbon is deshielded by the adjacent ring nitrogen, though to a slightly lesser extent than C2 due to the substitution pattern. |

| C(CH₃)₃ (tert-Butyl) | 81-84 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| C(CH₃)₃ (tert-Butyl) | 28-30 | The three equivalent methyl carbons of the tert-butyl group typically appear in this region.[4] |

| N-CH₃ | 35-40 | The methyl carbon attached to the nitrogen is expected in this range, influenced by the electronic environment of the carbamate and the pyridine ring. |

In-depth Spectral Interpretation and Causality

The predicted chemical shifts are derived from a careful consideration of the electronic effects exerted by each substituent on the pyridine ring.

-

The Pyridine Core : Unsubstituted pyridine exhibits characteristic chemical shifts for its carbon atoms: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[2] These values serve as a baseline for our analysis.

-

Effect of the 4-Bromo Substituent : Bromine, being an electronegative atom, would be expected to deshield adjacent carbons through an inductive effect. However, a well-documented phenomenon known as the "heavy atom effect" often leads to a significant shielding of the directly attached carbon. Therefore, the C4 carbon is predicted to shift upfield to the 115-119 ppm range.

-

Effect of the 2-(N-methyl-N-Boc) Carbamate Group : This is an electron-donating group. The nitrogen atom directly attached to the C2 position of the pyridine ring will cause a significant downfield shift (deshielding) of this carbon to the 157-160 ppm region.

-

The Carbamate and tert-Butyl Groups : The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group is highly deshielded and is expected to appear around 153-156 ppm.[3] The quaternary carbon of the tert-butyl group will be found around 81-84 ppm, while the three chemically equivalent methyl carbons will give a strong signal in the 28-30 ppm range.[4] The N-methyl group is predicted to have a chemical shift in the 35-40 ppm range.

The logical relationship for predicting these chemical shifts can be visualized as follows:

Caption: Influence of substituents on pyridine core ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate, the following protocol is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

Step 1: Sample Preparation

-

Weigh approximately 20-30 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its carbon signal at ~77.16 ppm provides a convenient internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Calibration

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

Step 3: Data Acquisition

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single peak.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio. For a 20-30 mg sample, 128 to 512 scans are typically adequate.

-

A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration (though integration is not always reliable in ¹³C NMR).

Step 4: Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the CDCl₃ peak to 77.16 ppm.

-

Integrate the peaks if relative peak intensities are of interest, keeping in mind that quaternary carbons and carbons with long relaxation times may have lower than expected integrals.

The following diagram outlines this experimental workflow:

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹³C NMR spectrum of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate. By leveraging fundamental principles of NMR spectroscopy and empirical data, we have established a reliable set of expected chemical shifts and provided a robust protocol for their experimental verification. This document serves as a valuable resource for researchers in drug discovery and related fields, enabling them to confidently identify and characterize this and similar complex heterocyclic molecules.

References

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.

Sources

Mass spectrometry analysis of tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the analytical strategies for characterizing tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate using modern mass spectrometry. Tailored for researchers in pharmaceutical development and synthetic chemistry, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Imperative

Tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. Its structure, featuring a brominated pyridine core and a Boc-protected secondary amine, presents unique analytical challenges and opportunities. Accurate mass determination and structural elucidation are paramount for confirming its identity, assessing purity, and understanding its stability and metabolic fate. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose. This guide details the principles and practices for its successful analysis.

Foundational Physicochemical Properties

A successful mass spectrometry analysis is built upon an understanding of the analyte's fundamental properties.

-

Molecular Formula: C₁₂H₁₇BrN₂O₂

-

Monoisotopic Mass: 300.0473 Da (for ⁷⁹Br) and 302.0453 Da (for ⁸¹Br)

-

Key Structural Features:

-

Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a primary site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).

-

Isotopic Signature of Bromine: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, provides an unmistakable isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+2+H]⁺), serving as a powerful diagnostic tool.

-

Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is thermally and chemically labile, leading to characteristic and predictable fragmentation patterns under collision-induced dissociation (CID).

-

Strategic Method Development: The "Why" Behind the "How"

The selection of instrumentation and parameters is a critical decision-making process driven by the analyte's chemistry.

Ionization Source Selection: Electrospray Ionization (ESI)

For tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate, ESI is the superior choice over alternatives like Atmospheric Pressure Chemical Ionization (APCI). The rationale is twofold:

-

Analyte Polarity: The compound possesses sufficient polarity and a readily protonatable site (the pyridine nitrogen).

-

"Soft" Ionization: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process. This is crucial for preserving the intact protonated molecule, [M+H]⁺, for initial detection and subsequent fragmentation experiments.

Analysis should be conducted in positive ion mode to facilitate the protonation of the basic nitrogen atom, leading to a strong signal for [M+H]⁺.

Mobile Phase Composition: Facilitating Ionization

The choice of mobile phase is critical for both chromatographic separation and ionization efficiency.

-

Solvents: A typical reversed-phase system using acetonitrile (Solvent B) and water (Solvent A) is effective.

-

Acidic Additive: The addition of a small amount of an acid, such as 0.1% formic acid , to the mobile phase is essential.[1] This ensures the solution is sufficiently acidic (pH ~2.7) to promote the protonation of the analyte before it enters the ESI source, thereby maximizing the signal intensity of the [M+H]⁺ ion.

Predicted Fragmentation Pathways and Data Interpretation

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. The fragmentation of the [M+H]⁺ ion of tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate is dominated by the lability of the Boc group.[2]

The primary fragmentation routes are outlined below:

-

Loss of Isobutylene (C₄H₈): The most characteristic fragmentation pathway for Boc-protected amines involves the loss of a neutral isobutylene molecule (56.06 Da) via a six-membered ring transition state, often likened to a McLafferty-type rearrangement.[2][3] This yields a highly abundant carbamic acid intermediate that readily decarboxylates.

-

Loss of the tert-Butyl Group (C₄H₉•): A radical loss of the tert-butyl group (57.07 Da) can occur, though it is often less favored than the isobutylene loss.

-

Loss of the Entire Boc Group (C₅H₉O₂•): Cleavage of the N-C bond can result in the loss of the complete Boc group as a radical (101.06 Da).

-

Combined Losses: The most common observation is the sequential loss of isobutylene and carbon dioxide, resulting in a total mass loss of 100.05 Da (-56 from C₄H₈ and -44 from CO₂).

The workflow for fragmentation analysis follows a logical progression from the parent ion to its constituent fragments.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Data Summary Table

The expected masses for the primary ions are summarized below. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each fragment.

| Ion Description | Elemental Composition | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₈BrN₂O₂⁺ | 301.0551 | 303.0531 |

| Loss of Isobutylene [M+H - C₄H₈]⁺ | C₈H₁₀BrN₂O₂⁺ | 248.9929 | 250.9908 |

| Loss of Isobutylene & CO₂ [M+H - C₄H₈ - CO₂]⁺ | C₇H₉BrN₂⁺ | 202.0027 | 204.0007 |

| Loss of Boc Group [M+H - C₅H₉O₂]⁺ | C₇H₉BrN₂⁺ | 202.0027 | 204.0007 |

| 4-Bromopyridine Core Fragment | C₅H₄BrN⁺ | 156.9554 | 158.9534 |

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by systematically confirming each expected analytical feature of the molecule.

Sample and System Preparation

-

Sample Preparation: Dissolve an accurately weighed sample in methanol or acetonitrile to a final concentration of 1 mg/mL (stock solution). Further dilute this stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.

-

System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.

LC-MS Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometer Parameters (ESI Positive Mode)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: +3.5 to +4.5 kV.[4]

-

Drying Gas (N₂) Flow: 8-12 L/min.[4]

-

Drying Gas Temperature: 300-350 °C.[1]

-

Nebulizer Pressure: 30-45 psi.

-

Full Scan (MS1) Range: m/z 100-500. This range comfortably covers the parent ion and key fragments.

-

MS/MS (Tandem MS) Experiment:

-

Precursor Ion Selection: Isolate the two isotopic peaks of the molecular ion (e.g., m/z 301.05 and 303.05).

-

Collision Gas: Argon.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full profile of fragment ions.[4] A fixed CE of around 20-25 eV is typically sufficient to induce the characteristic Boc group fragmentations.

-

Conclusion

The mass spectrometric analysis of tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate is a logical and systematic process when guided by the compound's inherent chemical properties. By leveraging positive mode ESI, the characteristic bromine isotopic pattern, and the predictable fragmentation of the Boc protecting group, analysts can unambiguously confirm the structure and identity of this important chemical entity. The methodologies and reasoning presented in this guide provide a robust framework for routine analysis, impurity profiling, and advanced structural characterization in a drug discovery and development setting.

References

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health (PMC). Available at: [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health (PMC). Available at: [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate for Pharmaceutical Development

Abstract: tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate is a key intermediate in pharmaceutical synthesis. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and overall process efficiency. This guide addresses the notable absence of comprehensive public solubility data for this compound. Instead of merely reporting non-existent data, this document provides a robust framework for researchers and drug development professionals to predict and experimentally determine the solubility of this molecule. It combines a theoretical analysis based on the compound's molecular structure with a detailed, field-proven experimental protocol. This approach empowers scientists to generate reliable, in-house solubility data, ensuring process control and facilitating scalable synthetic operations.*

Introduction: The Critical Role of Solubility in Process Chemistry

The compound tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS 946000-13-1) serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The efficiency of synthetic steps involving this intermediate—such as reaction kinetics, yield, and purity of the product—is intrinsically linked to its solubility in the chosen solvent system. An optimal solvent ensures that reactants are in the same phase, facilitating molecular collisions necessary for a reaction to proceed.

Furthermore, solubility is a cornerstone of downstream processing. Techniques like crystallization for purification, solvent swaps, and chromatographic separations all depend on precise knowledge of how the compound behaves in different organic solvents. Misjudging solubility can lead to issues such as premature precipitation, low recovery, or the need for excessively large solvent volumes, all of which are detrimental to the economic and environmental viability of a drug manufacturing process.[2] Given the scarcity of published quantitative data for this specific molecule, this guide provides the necessary theoretical and practical tools to overcome this information gap.

Physicochemical Profile and Predictive Solubility Analysis

The principle that "like dissolves like" is a foundational concept in predicting solubility.[3][4] This means that a solute's solubility is maximized in a solvent that shares similar polarity and intermolecular force characteristics.[5] An analysis of the molecular structure of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate allows for an expert prediction of its solubility behavior.

Molecular Structure Analysis

The molecule's structure contains distinct regions with competing polarity characteristics:

-

Polar Moieties:

-

4-bromopyridine Ring: The pyridine ring is aromatic and inherently polar due to the electronegative nitrogen atom. The bromine atom adds significant molecular weight and introduces polarizability.

-

Carbamate Group (-N(CH₃)C(=O)O-): This functional group is highly polar and can act as a hydrogen bond acceptor at its oxygen and nitrogen atoms.

-

-

Non-polar Moieties:

-

tert-butyl Group (-C(CH₃)₃): This is a large, bulky, and highly non-polar (lipophilic) group. Its size can sterically hinder interactions with solvent molecules.[6]

-

Methyl Group (-CH₃): A small, non-polar group attached to the carbamate nitrogen.

-

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.ws [chem.ws]

- 5. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 6. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions [mdpi.com]

A Technical Guide to the Stability, Storage, and Handling of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS No. 946000-13-1), a key building block in modern synthetic and medicinal chemistry. While specific public data on its degradation kinetics are limited, this document synthesizes information from supplier recommendations and first-principle chemical knowledge to establish best practices for its handling and storage. We will explore its inherent chemical liabilities, propose likely degradation pathways, and provide actionable protocols to ensure its long-term integrity for research and development applications. This guide is intended for researchers, chemists, and quality control professionals who rely on the purity and stability of this reagent for successful experimental outcomes.

Introduction and Physicochemical Profile

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a substituted pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate for introducing the 2-(methylamino)-4-bromopyridine moiety in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The integrity of this compound is paramount, as impurities arising from degradation can lead to side reactions, compromised yields, and difficulties in purification.

Understanding the compound's fundamental properties is the first step toward ensuring its stability.

| Property | Value | Source |

| CAS Number | 946000-13-1 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | Solid | [2] |

| Recommended Storage | 2-8°C, Inert Atmosphere, Keep in Dark Place | [1][2][3] |

Chemical Stability and Potential Degradation Pathways

The structure of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate contains two primary points of potential chemical instability: the Boc-carbamate group and the bromo-pyridine ring.

Acid-Catalyzed Hydrolysis of the Boc Group

The most significant chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group. This is, by design, its primary chemical reactivity used in synthesis. However, unintentional exposure to acidic conditions during storage or handling can lead to premature deprotection.

Causality: The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the parent amine, 2-methylamino-4-bromopyridine. The presence of even trace acidic impurities or acidic atmospheric gases (e.g., CO₂ in the presence of moisture) can initiate this degradation cascade over time.

Caption: A validated workflow for handling the sensitive reagent.

Causality Behind Key Steps:

-

Step 1 (Equilibration): Allowing the cold vial to warm to ambient temperature before opening is critical. Opening a cold vial immediately causes atmospheric moisture to condense on the cold solid, introducing water directly into the material.

-

Step 2 & 5 (Inert Atmosphere): Working under nitrogen or argon and purging the container before resealing actively displaces moisture and oxygen, protecting the remaining material from degradation during subsequent storage.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To provide ultimate trustworthiness, end-users can validate the stability of a specific batch under their own laboratory conditions. A forced degradation study using High-Performance Liquid Chromatography (HPLC) is the standard approach.

Objective: To intentionally stress the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh ~10 mg of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate.

-

Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL. This is the "Time Zero" sample.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of stock solution, add 100 µL of 1M HCl. Incubate at 40°C for 2, 8, and 24 hours. Neutralize with 1M NaOH before analysis.

-

Basic Hydrolysis: To 1 mL of stock solution, add 100 µL of 1M NaOH. Incubate at 40°C for 2, 8, and 24 hours. Neutralize with 1M HCl before analysis.

-

Oxidative Stress: To 1 mL of stock solution, add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Stress: Place a solid sample in a 60°C oven for 48 hours. Prepare a 1 mg/mL solution from this stressed solid.

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. (e.g., start at 10% B, ramp to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the "Time Zero" sample.

-

Calculate the percentage degradation by the decrease in the main peak area.

-

The appearance of new peaks indicates the formation of degradation products. The most likely degradant in the acid stress condition will be the Boc-deprotected amine.

-

Incompatible Materials

To prevent inadvertent degradation, avoid contact with the following classes of materials during storage and handling:

-

Strong Acids: (e.g., Hydrochloric acid, Trifluoroacetic acid) - Will cause rapid deprotection.

-

Strong Bases: (e.g., Sodium hydroxide, Potassium carbonate) - Can promote hydrolysis of the carbamate. [4]* Strong Oxidizing Agents: While the molecule is not highly susceptible to oxidation, it is good practice to avoid strong oxidants.

Conclusion

The chemical integrity of tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate is contingent upon strict adherence to proper storage and handling protocols. The primary degradation risk stems from the acid-lability of its Boc-protecting group, which is highly sensitive to moisture and acidic contaminants. By implementing the recommended conditions—refrigeration at 2-8°C , storage under an inert atmosphere , and protection from light —researchers can effectively mitigate these risks. The provided workflows and experimental protocols empower users to not only preserve the reagent but also to validate its stability, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate

This guide provides a comprehensive overview of the material safety properties of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate (CAS No. 946000-13-1), a key intermediate in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes available safety data to establish robust protocols for handling, storage, and emergency response. Given the limited detailed toxicological data for this specific compound, this guide incorporates precautionary principles based on the closely related analogue, tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS No. 207799-10-8), to ensure a comprehensive and conservative approach to laboratory safety.

Compound Identification and Physicochemical Properties

tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a substituted pyridine derivative utilized in organic synthesis. Its structure, featuring a bromine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, dictates its reactivity and physical properties. Understanding these characteristics is fundamental to its safe manipulation in a laboratory setting.

| Property | Data for tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate |

| CAS Number | 946000-13-1[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | White to light brown solid[2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C[2] |

Note: Appearance and optimal storage conditions are inferred from the unmethylated analogue, representing best practices for this class of compounds.

Hazard Identification and GHS Classification

The primary known hazard associated with tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is acute oral toxicity. However, due to its structural similarity to other brominated pyridines and carbamates, additional hazards should be anticipated. The GHS classification for the more thoroughly studied parent compound, tert-Butyl (4-bromopyridin-2-yl)carbamate, provides a crucial framework for risk assessment.[3][4]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [3][4] |

Hazard Pictograms:

The causality behind these classifications stems from the compound's components. The bromopyridine moiety can be irritating to tissues upon contact, and like many organic molecules, the fine particulate solid can irritate the respiratory tract if inhaled.[5][6] The carbamate group, while generally stable, warrants careful handling due to the broad toxicological profiles of some compounds in this class.[7]

Proactive Risk Mitigation: Handling, Storage, and Disposal Protocols

A self-validating safety protocol is one where adherence to each step inherently confirms the integrity of the process. The following protocols are designed with this principle, ensuring that risks are systematically minimized.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is to minimize the generation of dusts and to prevent contact.

-

Handling: All manipulations of the solid compound should occur within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[3][8]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Impervious gloves (e.g., nitrile) should be worn. Lab coats and, for larger quantities, flame-resistant clothing are mandatory.[3]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a full-face respirator with appropriate particulate filters (e.g., P95 or P1) should be used.[8]

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clear of incompatible materials.[9] Don all required PPE.

-

Weighing: Weigh the compound in the fume hood. Use a static-free weighing dish to prevent dispersal of the fine powder.

-

Dispensing/Reaction Setup: If adding to a solvent, do so slowly and under controlled conditions to avoid splashing. Ensure the reaction vessel is properly secured.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[9] Decontaminate all equipment and the work surface.

Storage and Stability

Chemical integrity and safety are maintained through correct storage.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3] Storage at 2-8°C under an inert atmosphere is recommended to prevent degradation.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could potentially lead to vigorous reactions or decomposition.[8][9]

Waste Disposal

Disposal must be conducted in accordance with all local, regional, and national regulations.

-

Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[3][8] Do not dispose of it down the drain.[8] The container should be treated as hazardous waste.[8]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical. The following workflow outlines the necessary steps.

Emergency Response Workflow for Personal Exposure

Caption: Emergency Response Workflow for Personal Exposure.

First-Aid Measures Explained

-

Inhalation: Remove the individual to fresh air immediately.[3] If breathing is labored, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical help.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, get medical attention.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[9]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[3] Avoid dust formation.[8]

-

Clean-up: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Toxicological and Ecological Information

-

Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[3][4]

-

Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, or reproductive toxicity.[8] The toxicological properties have not been fully investigated.[8][10]

-

Ecotoxicity: No data is available on the ecological effects of this compound.[3] It is crucial to prevent its release into the environment, as its impact on aquatic and terrestrial life is unknown.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. Retrieved from [Link]

-

MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to tert-Butyl 4-bromopyridin-2-yl(methyl)carbamate: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromopyridin-2-yl(methyl)carbamate, a key heterocyclic building block in modern drug discovery. The document details the compound's nomenclature, physicochemical properties, and a validated synthetic pathway with mechanistic insights. Emphasis is placed on its strategic application in medicinal chemistry, particularly the utility of the 4-bromopyridine scaffold for diversification via cross-coupling reactions and the role of the N-methyl-N-Boc moiety in modulating molecular properties. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel chemical entities.

Nomenclature and Structural Identification

Precise identification is critical when working with complex organic molecules. This section clarifies the nomenclature and key identifiers for the target compound and its primary, non-methylated analog, which is often found in chemical supplier databases.

Primary Compound: tert-Butyl 4-bromopyridin-2-yl(methyl)carbamate

This is the core subject of this guide. The structure features a pyridine ring substituted with a bromine atom at the 4-position and an N-methyl-N-(tert-butoxycarbonyl)amino group at the 2-position.

-

Systematic (IUPAC) Name: tert-butyl N-(4-bromo-2-pyridinyl)-N-methylcarbamate

-

Molecular Formula: C₁₁H₁₅BrN₂O₂[1]

-

SMILES: CN(C(=O)OC(C)(C)C)C1=NC=CC(Br)=C1[1]

Key Structural Analog: tert-Butyl 4-bromopyridin-2-ylcarbamate

This analog is structurally identical except for the absence of the methyl group on the carbamate nitrogen. It is a common precursor and a widely available reagent.

-

Common Names: 2-(Boc-amino)-4-bromopyridine, N-Boc-4-bromo-2-aminopyridine[4]

-

CAS Number: 207799-10-8[5]

-

Molecular Formula: C₁₀H₁₃BrN₂O₂[6]

-

Molecular Weight: 273.13 g/mol [6]

The explicit distinction between these two compounds is vital to ensure the correct starting material is selected for a synthetic campaign. The presence of the N-methyl group in the primary compound (946000-13-1) can significantly alter its reactivity, solubility, and metabolic stability compared to its non-methylated counterpart.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below is compiled from various chemical suppliers and databases.

| Property | tert-Butyl 4-bromopyridin-2-yl(methyl)carbamate | tert-Butyl 4-bromopyridin-2-ylcarbamate |

| CAS Number | 946000-13-1[1][2] | 207799-10-8[5] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] | C₁₀H₁₃BrN₂O₂[6] |

| Molecular Weight | 287.15 g/mol [1][3] | 273.13 g/mol [6] |

| Appearance | White to light brown solid[5] | White to light brown solid[5] |

| Boiling Point | Data not available[1] | ~297 °C at 760 mmHg (Predicted)[4][5] |

| Density | Data not available | ~1.45 g/cm³ (Predicted)[4][5] |

| Storage | Inert atmosphere, 2-8°C[1] | Keep in dark place, Inert atmosphere, 2-8°C[5][6] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 4-bromopyridin-2-yl(methyl)carbamate is not commonly detailed. However, a robust pathway can be designed based on the well-documented synthesis of its non-methylated analog, followed by a standard N-methylation. This approach provides high yields and purity.

Retrosynthetic Analysis & Strategy

The most logical approach involves a two-step sequence starting from the commercially available 2-amino-4-bromopyridine:

-

N-Boc Protection: Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to form the stable carbamate intermediate, tert-butyl 4-bromopyridin-2-ylcarbamate.

-

N-Methylation: Subsequent methylation of the carbamate nitrogen using a suitable methylating agent and a strong base.

This strategy is efficient as it utilizes a well-established protection protocol and a high-yielding methylation reaction.

Proposed Synthetic Protocol

Step 1: Synthesis of tert-Butyl 4-bromopyridin-2-ylcarbamate (CAS: 207799-10-8)

This protocol is adapted from established literature procedures.[5]

-

Setup: To a solution of 4-bromopyridin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 2.0 eq) dropwise at -5 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Anhydrous THF is used as it is an aprotic solvent that effectively dissolves the reactants without interfering with the strong base. The low temperature is crucial to control the exothermicity of the deprotonation and prevent side reactions. NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the amine, forming the corresponding anion which is a much more potent nucleophile for the subsequent reaction.

-

-

Reaction: Stir the reaction mixture at -5 °C for 15 minutes. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in anhydrous THF.

-

Warm & Monitor: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

-

Causality: The NH₄Cl quench neutralizes the excess strong base. EtOAc is a common extraction solvent that is immiscible with water and effectively dissolves the desired organic product.

-

-

Purification: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity (>95%) and can be used directly in the next step.[5]

Step 2: Synthesis of tert-Butyl 4-bromopyridin-2-yl(methyl)carbamate (CAS: 946000-13-1)

-

Setup: To a solution of tert-butyl 4-bromopyridin-2-ylcarbamate (1.0 eq) in anhydrous THF (~0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the carbamate N-H, which is less acidic than the initial amine. The excess (1.2 eq) ensures complete deprotonation. The reaction is performed at 0 °C to control the hydrogen gas evolution.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

-

Causality: Methyl iodide is a highly effective electrophile for Sₙ2 methylation. A slight excess ensures the reaction goes to completion.

-

-

Warm & Monitor: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: Carefully quench the reaction with water at 0 °C. Extract the product with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Applications in Drug Development

The strategic value of tert-butyl 4-bromopyridin-2-yl(methyl)carbamate lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate for building molecular complexity.

The Role of the N-Methyl-N-Boc Moiety

The carbamate functionality is a cornerstone of modern medicinal chemistry.[7]

-

Chemical Stability: It is significantly more stable to chemical and proteolytic degradation than an ester or a simple amide, making it an excellent surrogate for a peptide bond.[7]

-

Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, preventing its participation in unwanted side reactions (e.g., acting as a nucleophile in coupling reactions). It can be selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) to unmask the secondary amine for further derivatization.

-

Modulation of Properties: The N-methyl group prevents the formation of a hydrogen bond donor at this position, which can be critical for modulating receptor binding affinity or improving cell permeability by reducing the molecule's polar surface area.

The Versatility of the 4-Bromopyridine Scaffold

The true synthetic power of this building block comes from the bromine atom at the 4-position of the pyridine ring. This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C(sp²)-N bonds, introducing new amino substituents.

-

Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds and introduce vinyl groups.

-

Stille Coupling: Reaction with organostannanes to introduce a wide variety of carbon-based fragments.

Logical Workflow for Library Synthesis

The compound is an ideal starting point for the parallel synthesis of compound libraries targeting specific biological pathways.

Caption: Diversification pathways using the title compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: The methylated title compound is classified as harmful if swallowed (H302).[1] Its non-methylated analog carries additional warnings: causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8] It is prudent to handle both compounds with the highest level of care.

-

Recommended PPE: Wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere to prevent degradation.[1][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Tert-butyl 4-bromopyridin-2-yl(methyl)carbamate is a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected secondary amine and a reactive bromopyridine scaffold provides a powerful platform for generating diverse molecular architectures. Understanding its synthesis, properties, and reactivity enables chemists to strategically incorporate this intermediate into synthetic campaigns aimed at discovering the next generation of therapeutic agents.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. 946000-13-1|tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE | 207799-10-8 [chemicalbook.com]

- 6. 207799-10-8|tert-Butyl (4-bromopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Electronic Properties of 4-Bromopyridine Derivatives

Foreword: Beyond a Building Block